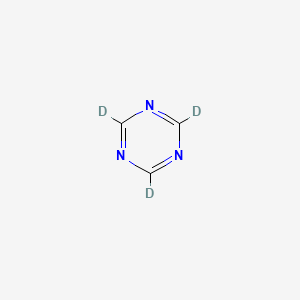
1,1,1-Trimethylhydrazin-1-ium bromide
Descripción general
Descripción
1,1,1-Trimethylhydrazin-1-ium bromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine It is a quaternary ammonium compound with the molecular formula C3H10N2Br
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethylhydrazin-1-ium bromide can be synthesized through several methods. One common approach involves the reaction of trimethylamine with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{NH}_2\text{NH}_2 + \text{HBr} \rightarrow \text{(CH}_3\text{)}_3\text{N-NH}_2\text{Br} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trimethylhydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like chloride, iodide, or hydroxide ions can be used under mild conditions.
Major Products:
Oxidation: Formation of trimethylhydrazine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various quaternary ammonium salts.
Aplicaciones Científicas De Investigación
1,1,1-Trimethylhydrazin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anti-ischemic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethylhydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits the enzyme γ-butyrobetaine hydroxylase, leading to a decrease in carnitine levels in tissues. This inhibition results in cardioprotective effects and has been studied for its potential therapeutic benefits .
Comparación Con Compuestos Similares
1,1,1-Trimethylhydrazin-1-ium bromide can be compared with other similar compounds, such as:
Meldonium (3-(1,1,1-Trimethylhydrazin-1-ium-2-yl)propanoate): Known for its anti-ischemic properties and use in medicine.
Trimethylamine N-oxide: Another quaternary ammonium compound with different applications in chemistry and biology.
Uniqueness: this compound is unique due to its specific molecular structure and the resulting chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
IUPAC Name |
amino(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N2.BrH/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSMORGFXYBKIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572347 | |
| Record name | 1,1,1-Trimethylhydrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34810-18-9 | |
| Record name | 1,1,1-Trimethylhydrazinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34810-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethylhydrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)


